Pyridin-2-yl(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
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Description
Pyridin-2-yl(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H13F3N4O2 and its molecular weight is 374.323. The purity is usually 95%.
BenchChem offers high-quality Pyridin-2-yl(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridin-2-yl(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Compounds structurally related to Pyridin-2-yl derivatives have been synthesized and evaluated for various biological activities. For instance, a study reported the synthesis and antimicrobial activity of some derivatives, showing that these compounds exhibited good activity, comparable with standard drugs like ciprofloxacin and fluconazole. The presence of methoxy groups in these compounds was associated with high antimicrobial activity (Satyender Kumar et al., 2012).
Applications in Material Science
Another application area for such compounds is in material science, where derivatives have been synthesized for use as low-cost emitters with large Stokes' shifts. These compounds demonstrated absorption and fluorescence spectra with remarkable Stokes' shift ranges, indicating their potential in developing luminescent materials (G. Volpi et al., 2017).
Anticancer Agents
Research into Pyridin-2-yl derivatives has also extended into the development of anticancer agents. A study synthesized novel pyridine bearing biologically active derivatives, aiming to explore their effects against tumor cell lines. Some compounds showed higher antitumor activity than the reference drug doxorubicin, highlighting the therapeutic potential of these molecules (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2020).
Anticonvulsant Agents
In the realm of neuroscience, derivatives of Pyridin-2-yl have been evaluated as anticonvulsant agents. A study focused on the synthesis and evaluation of certain derivatives as sodium channel blockers, identifying compounds with potent anticonvulsant activity through maximal electroshock (MES) tests. This research underscores the potential of such compounds in the treatment of epilepsy (S. Malik & S. Khan, 2014).
properties
IUPAC Name |
pyridin-2-yl-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O2/c19-18(20,21)13-5-3-4-11(8-13)15-23-16(27-24-15)12-9-25(10-12)17(26)14-6-1-2-7-22-14/h1-8,12H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHGMNBTQPLDTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-2-yl(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.